2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine
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Overview
Description
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine is a compound that falls under the category of heterocyclic compounds . It is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties, and it has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research . The synthesis process often involves complex reaction sequences and the engagement of multiple reactive centers .Molecular Structure Analysis
The molecular structure of this compound is related to that of imidazole, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple reactive centers . The compound is related to imidazole, which is known for its broad range of chemical and biological properties .Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-3-1-4-8-10(7)12-9-5-2-6-13(8)9/h1,3-4H,2,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHUMMIATDVCAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC=C3N2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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